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ABT-767

Cat. No.: B1191554
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Description

ABT-767 is an orally available, potent inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with significant antineoplastic activity . As a competitive PARP inhibitor, it selectively binds to PARP-1 (Ki = 0.47 nM) and PARP-2 (Ki = 0.85 nM), preventing the repair of damaged DNA via the base excision repair (BER) pathway . This mechanism is particularly effective in cancers with pre-existing DNA repair defects, such as those harboring BRCA1 or BRCA2 mutations or exhibiting homologous recombination deficiency (HRD) . Administration of this compound leads to the accumulation of DNA strand breaks, genomic instability, and ultimately the induction of apoptosis in susceptible cancer cells . A Phase 1 clinical study (NCT01339650) established a recommended Phase 2 dose (RP2D) of 400 mg twice daily and demonstrated that this compound has an acceptable safety profile and dose-proportional pharmacokinetics, with a half-life of approximately 2 hours . The study showed antitumor activity in patients with advanced solid tumors and BRCA1/2 mutations, as well as in those with high-grade serous ovarian, fallopian tube, or primary peritoneal cancer . The objective response rate (ORR) by RECIST 1.1 was 21% among all evaluable patients, with responses strongly associated with BRCA mutation status, HRD positivity, and platinum sensitivity . This makes this compound a valuable tool for researchers investigating the synthetic lethality of PARP inhibition in HRD-deficient cancer models and exploring mechanisms of response and resistance. Further research has suggested that biomarkers such as 53BP1 may help predict the efficacy of PARP inhibitors like this compound in HR-deficient cancers . This product is intended for research applications only and is not for diagnostic or therapeutic use.

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Solid powder

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United States

Molecular and Cellular Pharmacology of Abt 767

Elucidation of ABT-767's Molecular Target Specificity and Affinity

This compound functions as a competitive inhibitor of PARP1 and PARP2. researchgate.netresearchgate.net Its mechanism involves selectively binding to these enzymes, thereby preventing their normal function in DNA damage repair. cancer.govmedkoo.com

Poly(ADP-ribose) Polymerase 1 (PARP1) Binding Kinetics

Research indicates that this compound is a potent inhibitor of PARP1. researchgate.netresearchgate.net Studies have reported a Ki value of 0.47 nM for this compound against PARP1. researchgate.netnih.govresearchgate.netsci-hub.se This low Ki value signifies a high binding affinity and potent inhibition of PARP1 enzymatic activity.

Poly(ADP-ribose) Polymerase 2 (PARP2) Binding Kinetics

This compound also exhibits potent inhibitory activity against PARP2. researchgate.netresearchgate.net The reported Ki value for this compound against PARP2 is 0.85 nM. researchgate.netnih.govresearchgate.netsci-hub.se While slightly higher than its affinity for PARP1, this value still indicates strong binding and inhibition of PARP2.

The binding affinities of this compound for PARP1 and PARP2 are summarized in the table below:

TargetBinding Affinity (Ki)
PARP10.47 nM
PARP20.85 nM

Evaluation of Selectivity Against Other PARP Family Members

While this compound is characterized as a PARP1 and PARP2 inhibitor, the extent of its selectivity against other members of the large PARP family is a critical aspect of its pharmacological profile. The PARP family consists of numerous enzymes involved in diverse cellular functions, including but not limited to DNA repair (e.g., PARP3, Tankyrase 1/2), transcriptional regulation, and cellular signaling. portlandpress.comtandfonline.com

The available search results primarily highlight this compound's potent inhibition of PARP1 and PARP2, providing specific Ki values for these two targets. researchgate.netnih.govresearchgate.netsci-hub.se While the mechanism of action describes selective binding to PARP1 and PARP2 cancer.govmedkoo.com, explicit data detailing this compound's binding kinetics or inhibitory activity (e.g., IC50 or Ki values) for a broad spectrum of other PARP family members (such as PARP3, Tankyrase 1, Tankyrase 2, etc.) were not prominently featured in the provided search snippets. researchgate.netnih.govresearchgate.netcancer.govmedkoo.comsci-hub.seportlandpress.comtandfonline.comamazonaws.comresearchgate.net The high similarity between the catalytic domains of PARP1 and PARP2 is a known factor contributing to the lack of selectivity for PARP2 over PARP1 among some inhibitors. researchgate.net Further detailed studies would be required to comprehensively evaluate this compound's selectivity profile across the entire PARP superfamily.

Detailed Mechanism of Action at the Subcellular Level

This compound exerts its effects primarily by interfering with the cellular machinery responsible for detecting and repairing DNA damage. cancer.govmedkoo.com

Inhibition of DNA Damage Repair Pathways

PARP enzymes, particularly PARP1 and PARP2, are key players in the DNA damage response (DDR). nih.govtandfonline.com They are rapidly recruited to sites of DNA damage, where they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. tandfonline.comoup.com This process, known as PARylation, is crucial for recruiting and coordinating other repair proteins to the damage site. oup.comoup.com By inhibiting PARP1 and PARP2, this compound disrupts this critical initial step in the DNA repair cascade. cancer.govmedkoo.com

Disruption of Base Excision Repair (BER) Pathway Dynamics

The Base Excision Repair (BER) pathway is a major DNA repair mechanism responsible for correcting damage to individual bases, such as oxidation, alkylation, and deamination, as well as single-strand breaks (SSBs). cancer.govoup.comfrontiersin.org PARP1 is particularly important in the BER pathway, being rapidly activated upon sensing SSBs, which are common intermediates in BER. cancer.govoup.comfrontiersin.org Activated PARP1 recruits other BER proteins, including XRCC1, DNA polymerase β, and DNA ligase III, to the damage site through PARylation. oup.comfrontiersin.org

This compound, by inhibiting PARP1 and PARP2, prevents the efficient recruitment of these downstream BER factors. cancer.govmedkoo.com This disruption hinders the timely and accurate repair of SSBs and other BER substrates. cancer.govmedkoo.com The accumulation of unrepaired SSBs can lead to the formation of more deleterious double-strand breaks (DSBs) during DNA replication. oup.com In cells with intact homologous recombination repair (HRR), these DSBs can be repaired. oup.comasjo.in However, in cells deficient in HRR (e.g., BRCA-mutated cells), the accumulation of DSBs due to BER inhibition by PARP inhibitors like this compound leads to genomic instability and ultimately triggers cell death, a phenomenon known as synthetic lethality. researchgate.netnih.govtandfonline.comoup.comasjo.in

The inhibition of PARP by agents like this compound also leads to the "trapping" of PARP on DNA damage sites. oup.comoncotarget.com This trapped PARP-DNA complex itself forms a toxic lesion that can stall replication forks, further contributing to DNA damage and cell death, particularly in HRR-deficient cells. oup.comoncotarget.com

The disruption of BER pathway dynamics by this compound is a key component of its mechanism of action, contributing to its potential antineoplastic activity, especially in the context of HRR deficiency. cancer.govmedkoo.comasjo.in

DNA Repair PathwayRole of PARP1/2Impact of this compound Inhibition
Base Excision Repair (BER)Detects SSBs, recruits BER proteins via PARylation. oup.comfrontiersin.orgPrevents recruitment of BER factors, leads to accumulation of SSBs and potential DSBs. cancer.govmedkoo.com
Impact on Homologous Recombination (HR) Deficiency Pathways

This compound exhibits enhanced activity in tumor cells with deficiencies in homologous recombination (HR), a critical DNA repair pathway. nih.gov Malignancies characterized by HR defects, such as those with mutations in BRCA1 or BRCA2 genes, are more reliant on PARP-mediated repair mechanisms than normal cells, rendering them more susceptible to PARP inhibition. nih.gov Studies have shown that this compound sensitivity is associated with homologous recombination deficiency (HRD) status in patients with ovarian cancer. nih.gov Patients with HRD-positive tumors demonstrated longer median progression-free survival compared to HRD-negative patients when treated with this compound. nih.gov This suggests a synthetic lethal relationship between PARP inhibition by this compound and HR deficiency, where the combination of defects in both repair pathways leads to cell death. mdpi.com Research findings indicate that responses to this compound were observed predominantly in cancers with HR deficiency. nih.gov

Modulation of Non-Homologous End Joining (NHEJ) Processes

While the primary focus of PARP inhibitors like this compound is on exploiting HR deficiency, there is interplay with other DNA repair pathways, including Non-Homologous End Joining (NHEJ). NHEJ is another major pathway for repairing DNA double-strand breaks. mdpi.com Although the direct modulation of NHEJ by this compound is not as extensively documented as its impact on HRD, PARP1 can interact with components of the NHEJ machinery. ijbs.com Some studies suggest that PARP inhibition can influence the balance between HR and NHEJ. In certain contexts, impaired PARylation by PARP inhibitors can affect the recruitment or activity of NHEJ factors. ijbs.com For instance, research on other PARP inhibitors has indicated that modulating posttranslational modifications of proteins like Ku80 can impact NHEJ activity. ijbs.com

Induction of PARP Trapping Mechanism

A key mechanism contributing to the cytotoxicity of PARP inhibitors, including this compound, is the induction of PARP trapping on DNA. mdpi.com PARP enzymes, particularly PARP1, bind to sites of DNA damage, such as single-strand breaks (SSBs). mdpi.commdpi.com In the presence of a PARP inhibitor, the enzyme binds to the DNA damage site but is prevented from releasing, effectively becoming "trapped" on the DNA. mdpi.commdpi.com This trapped PARP-DNA complex acts as a physical barrier to replication forks, leading to their collapse and the formation of more deleterious double-strand breaks (DSBs). mdpi.com The potency of various PARP inhibitors in trapping PARP1/2 on chromatin correlates with their efficacy in killing HR-deficient cancer cells. jci.orgpnas.org While specific data detailing the trapping efficiency of this compound relative to other PARP inhibitors were not prominently found in the search results, the induction of PARP trapping is a recognized mechanism for this class of drugs. cancer.govmedkoo.com

Promotion of DNA Strand Break Accumulation and Genomic Instability

This compound's inhibition of PARP1 and PARP2 prevents the effective repair of DNA damage, particularly SSBs, which are primarily handled by the BER pathway. cancer.govmedkoo.com The unrepaired SSBs accumulate and can be converted into DSBs during DNA replication. mdpi.com This accumulation of DNA strand breaks, coupled with defective HR repair in sensitive cells, leads to significant genomic instability. cancer.govmdpi.com Genomic instability is characterized by an increased frequency of mutations and chromosomal alterations. tau.ac.il By enhancing the accumulation of DNA strand breaks and promoting genomic instability, this compound ultimately drives cells towards irreversible damage and death. cancer.gov This mechanism is central to the antineoplastic activity observed with this compound, particularly in tumors with compromised DNA repair pathways. cancer.govnih.gov

Downstream Cellular Consequences of this compound Exposure

The molecular effects of this compound, particularly the induction of DNA damage and genomic instability, trigger several downstream cellular responses aimed at either repairing the damage or eliminating the compromised cell.

Downstream Cellular Consequences of this compound Exposure

Induction of Apoptosis and Programmed Cell Death Pathways

The accumulation of unrepaired DNA damage and the resulting genomic instability induced by this compound ultimately lead to the activation of programmed cell death pathways, most notably apoptosis. cancer.gov Apoptosis is a highly regulated process of cellular suicide characterized by specific morphological changes, including cell shrinkage, nuclear condensation, DNA fragmentation, and the formation of apoptotic bodies. khanacademy.organnualreviews.orgnih.gov By overwhelming the cell's repair capacity, especially in HR-deficient settings, this compound triggers the apoptotic cascade, leading to the elimination of cancer cells. cancer.gov This is a key mechanism by which this compound exerts its antitumor activity. cancer.gov

Cellular Senescence and Growth Inhibition Effects

In addition to apoptosis, exposure to DNA-damaging agents and disruption of DNA repair can also induce cellular senescence. aging-us.comnih.gov Cellular senescence is a state of stable and generally irreversible cell cycle arrest. aging-us.comembopress.org While distinct from apoptosis, senescence also represents a barrier to the proliferation of damaged cells. aging-us.com Senescent cells exhibit characteristic features, including morphological changes, expression of senescence-associated beta-galactosidase (SA-β-gal) activity, and secretion of a complex mix of molecules known as the senescence-associated secretory phenotype (SASP). nih.govembopress.org Although the search results did not provide specific data on this compound directly inducing senescence, PARP inhibitors and DNA-damaging agents, in general, are known to trigger this response. nih.gov The induction of cell cycle arrest is a common outcome of DNA damage response activation. aging-us.com Therefore, it is plausible that this compound, by causing DNA strand breaks and genomic instability, can also contribute to cellular senescence and exert growth inhibitory effects on cancer cells, particularly in cases where apoptosis pathways might be compromised. cancer.gov

Here is a summary of key findings related to this compound's impact on HRD:

Patient Population (Ovarian Cancer)HRD StatusMedian Progression-Free Survival (months)Objective Response Rate (RECIST 1.1)
Evaluable PatientsAllNot specified21% (17/80) nih.gov
Evaluable Ovarian Cancer PatientsAllNot specified20% (14/71) nih.gov
Ovarian Cancer PatientsHRD Positive6.7 nih.govGenerally restricted to HRD positive nih.gov
Ovarian Cancer PatientsHRD Negative1.8 nih.govGenerally restricted to HRD positive nih.gov
Relapsed Ovarian Cancer PatientsHR DeficiencyNot specified39% (7/18) nih.gov

Alterations in Cell Cycle Progression

The cell cycle is a highly regulated process essential for cell proliferation, consisting of distinct phases: G0/G1, S, G2, and M. mdpi.complos.org Progression through the cell cycle is controlled by protein complexes formed by cyclins and cyclin-dependent kinases (CDKs), as well as cyclin-dependent kinase inhibitors (CKIs). mdpi.complos.org Abnormalities in the expression or function of these regulators can lead to uncontrolled cell proliferation, a hallmark of cancer. mdpi.com

While the direct impact of this compound on specific cell cycle checkpoints (such as G1/S or G2/M arrest) is not extensively detailed in the provided search results, its mechanism of action as a PARP inhibitor is intrinsically linked to processes that can influence cell cycle progression. PARP inhibitors disrupt DNA repair, leading to an accumulation of DNA damage. medkoo.comcancer.gov Cells with significant DNA damage often trigger cell cycle checkpoints to allow time for repair or initiate apoptosis if the damage is irreparable. nih.gov Therefore, by inhibiting PARP and impairing DNA repair, this compound would be expected to induce DNA damage-dependent cell cycle alterations.

Research findings related to this compound's effects on tumor cells, particularly those with homologous recombination deficiency (HRD), provide indirect evidence of its impact on cellular processes like cell cycle control. HRD-positive cancers, including those with BRCA1/2 mutations, are more reliant on PARP-mediated DNA repair. researchgate.netnih.govpatsnap.com Inhibition of PARP in these cells leads to synthetic lethality, a process where the combination of two non-lethal events (HRD and PARP inhibition) results in cell death. This synthetic lethality often involves the accumulation of DNA damage that overwhelms the cell's repair capacity, triggering cell cycle arrest and/or apoptosis.

Studies on PARP inhibitors in general highlight their influence on DNA damage response pathways, which include cell cycle checkpoints. oup.comresearchgate.net For instance, the p53-p21-RB signaling pathway is a key regulator of the cell cycle, and its activation, often triggered by DNA damage, can lead to G1 arrest. nih.gov Similarly, DNA damage can induce G2/M arrest to prevent the segregation of damaged chromosomes. aacrjournals.orgox.ac.uk

Although specific data tables detailing this compound-induced cell cycle phase distribution changes were not found within the provided search snippets, the known function of PARP inhibitors in inducing DNA damage strongly suggests that this compound would lead to the activation of cell cycle checkpoints and potential arrest in susceptible cells, particularly those with existing DNA repair deficits like HRD. oup.comresearchgate.net The ultimate outcome for these cells, whether cell cycle arrest followed by repair or progression to apoptosis, depends on the extent of DNA damage and the functionality of other cellular pathways.

Preclinical Efficacy and Mechanistic Studies of Abt 767 in Disease Models

In Vitro Efficacy Assessments in Cell Culture Models

In vitro studies using cancer cell lines are fundamental to understanding the direct cellular effects of ABT-767, including its single-agent activity, synergistic potential with other therapies, and capacity to overcome resistance mechanisms. Cell lines serve as valuable models for investigating the pathway of malignant progression and the induction of cellular apoptosis. oup.com

Single-Agent Activity across Various Cell Lines

As a PARP inhibitor, this compound's single-agent activity is particularly pronounced in cancer cells with deficiencies in homologous recombination (HR) DNA repair, such as those with mutations in BRCA1 or BRCA2. nih.govoup.comciteab.comguidetomalariapharmacology.orgnih.gov This selective toxicity, known as synthetic lethality, arises because HR-deficient cells are heavily reliant on PARP-mediated repair pathways for survival. nih.govoup.comciteab.comnih.gov Inhibition of PARP in these cells leads to an accumulation of DNA damage that exceeds their repair capacity, resulting in cell death. nih.govciteab.comaacrjournals.orgjci.org While specific comprehensive IC50 data for this compound across a wide range of diverse cancer cell lines were not detailed in the provided sources, its classification as a potent PARP-1 and PARP-2 inhibitor with demonstrated preclinical antitumor activity suggests it would exhibit cytotoxic effects, particularly in cell lines with underlying DNA repair defects. wikipedia.orgwikipedia.orgciteab.comnih.govmims.comciteab.com Studies involving BRCA1-mutant ovarian cancer cell lines, such as COV362, have been used to investigate the effects of PARP inhibitors like this compound in vitro. wikipedia.orgguidetopharmacology.orgpatsnap.comresearchgate.neteur.nl

Synergistic Interactions with DNA-Damaging Agents (e.g., Chemotherapeutics, Radiotherapy)

PARP inhibitors, including this compound by virtue of its mechanism, have shown significant potential for synergistic interactions with DNA-damaging agents such as chemotherapeutics and radiotherapy. nih.govpatsnap.comnewdrugapprovals.orgcenmed.comwikipedia.orgguidetopharmacology.org This synergy is based on the principle that inhibiting PARP impairs the cell's ability to repair the DNA damage induced by these treatments, leading to enhanced cytotoxicity and cell death. nih.govpatsnap.comnewdrugapprovals.orgcenmed.comguidetopharmacology.org

Preclinical studies with other PARP inhibitors have demonstrated this synergistic effect. For instance, PARP inhibitors have been reported to enhance the sensitivity of various cancer cell lines, including those from lung, breast, and prostate cancers, to radiotherapy. newdrugapprovals.orgcenmed.comwikipedia.orgguidetopharmacology.org The mechanism involves converting sub-lethal single-strand DNA breaks (SSBs) induced by radiation into lethal double-strand DNA breaks (DSBs) during DNA replication when PARP-mediated SSB repair is inhibited. cenmed.comguidetopharmacology.org Similarly, synergy has been observed with chemotherapeutic agents that cause DNA damage, such as platinum-based drugs. patsnap.commdpi.comasjo.inoncotarget.com This potentiation is thought to occur because PARP is involved in repairing the damage induced by these agents. patsnap.com While direct, detailed in vitro synergy data specifically for this compound with various chemotherapeutics or radiotherapy regimens were not extensively provided in the search results, the established mechanism of PARP inhibition and the observed synergy with other PARP inhibitors strongly support the potential for similar interactions with this compound.

Investigation of this compound's Capacity to Overcome Chemo- and Radioresistance In Vitro

Resistance to chemotherapy and radiotherapy remains a significant challenge in cancer treatment. cenmed.comguidetopharmacology.org Preclinical studies have investigated the potential of PARP inhibitors like this compound to overcome these resistance mechanisms by targeting DNA repair pathways. wikipedia.orgnih.govnih.govmims.comoup.comciteab.comguidetomalariapharmacology.orgguidetopharmacology.orgresearchgate.neteur.nlcenmed.comguidetopharmacology.orgmdpi.comguidetopharmacology.orgwikipedia.orgwikipedia.orgncoda.orgnih.govjci.orghematologyandoncology.netyoutube.com

Mechanisms of resistance to PARP inhibitors and DNA-damaging agents are complex and can involve the restoration of homologous recombination repair, increased drug efflux, or alterations in other DNA repair pathways. nih.govmims.comoup.comciteab.comguidetomalariapharmacology.orgmdpi.comjci.orghematologyandoncology.netyoutube.com Studies have shown that changes in alternative DNA repair pathways can affect PARP inhibitor sensitivity in ovarian cancer models in vitro. wikipedia.orgguidetopharmacology.orgpatsnap.comresearchgate.neteur.nlguidetopharmacology.orgnih.gov Specifically, the loss of 53BP1, a protein involved in DNA repair pathway choice, has been shown to increase homologous recombination in BRCA1-mutant COV362 cells and decrease their sensitivity to PARP inhibitors in vitro. wikipedia.orgguidetopharmacology.orgpatsnap.comresearchgate.neteur.nlnih.gov This highlights the interplay between different repair pathways and the potential for targeting these pathways to overcome resistance.

Furthermore, preclinical research is exploring combinations of PARP inhibitors with inhibitors of other DNA repair or signaling pathways, such as ATR inhibitors, USP1 inhibitors, and POLQ inhibitors, as strategies to overcome acquired resistance to PARP inhibitors in vitro and in vivo. mims.comciteab.commdpi.comjci.orgcardiff.ac.uk While specific detailed in vitro data on how this compound alone overcomes established chemo- or radioresistance in various cell lines was not extensively available in the provided snippets, its mechanism of inhibiting PARP suggests it could enhance the effects of DNA-damaging agents in resistant settings by impairing their repair. nih.gov

In Vivo Efficacy in Animal Models of Disease

Preclinical in vivo studies using animal models are crucial for evaluating the efficacy of potential cancer therapeutics in a more complex biological setting that mimics the tumor microenvironment and systemic effects. guidetomalariapharmacology.org this compound has been evaluated in such preclinical animal models, demonstrating antitumor activity. wikipedia.orgciteab.commims.comciteab.com

Tumor Growth Inhibition and Regression in Xenograft Models

Xenograft models, created by implanting human cancer cells or tumor tissue into immunocompromised mice, are commonly used to assess the in vivo efficacy of anticancer agents. guidetomalariapharmacology.orgciteab.comnih.gov Preclinical studies have demonstrated that PARP inhibitors, including this compound, exhibit antitumor activity in xenograft models. wikipedia.orgwikipedia.orgciteab.comnih.govnih.govoup.comjci.orgpatsnap.comwikipedia.orgoncotarget.comhematologyandoncology.netciteab.comuni.lucrownbio.com This activity is often more pronounced in xenografts derived from tumors with HR deficiencies, consistent with the synthetic lethality observed in vitro. nih.govoup.com

While specific detailed data regarding tumor growth inhibition or regression percentages for this compound monotherapy in a wide array of xenograft models were not prominently featured in the provided search results, the consistent mention of its preclinical antitumor activity in animal models confirms its evaluation in this setting. wikipedia.orgciteab.commims.comciteab.com Studies with other PARP inhibitors, such as olaparib (B1684210) and veliparib (B1684213) (ABT-888), have shown reductions in tumor growth in mouse xenograft models, both as single agents and in combination with other therapies. patsnap.comoncotarget.comuni.lu For example, veliparib in combination with cisplatin (B142131) showed synergistic efficacy in NSCLC xenograft models. patsnap.comoncotarget.com The establishment of PARP inhibitor-induced resistant patient-derived ovarian cancer xenograft models is also underway to study mechanisms of acquired resistance and evaluate novel therapeutic strategies. citeab.comcrownbio.com

Efficacy in Genetically Engineered Mouse Models (GEMMs)

Genetically Engineered Mouse Models (GEMMs) offer a more physiologically relevant preclinical model compared to xenografts, as they develop autochthonous tumors within an intact immune system. ncoda.org This allows for the study of drug efficacy within a native tumor microenvironment and assessment of potential interactions with the immune system. ncoda.org

PARP inhibitors have been investigated in GEMMs, particularly in models of cancers where HR deficiency plays a significant role, such as prostate cancer and BRCA1-deficient mammary tumors. nih.govciteab.comoup.com Studies in GEMMs have contributed to understanding the mechanisms of action and resistance to PARP inhibitors. For instance, research in a GEMM of p53 and PTEN deficient localized prostate cancer explored the effects of genetic depletion of PARP1 and combinations with ATR inhibitors, demonstrating that combined PARP and ATR inhibition reduced the prevalence of invasive carcinoma. citeab.comcardiff.ac.uk BRCA1-deficient mouse mammary tumors have also been utilized to study the impact of factors like 53BP1 loss on PARP inhibitor resistance in vivo, aligning with findings from in vitro and clinical studies. nih.govoup.com While the provided search results confirm that this compound has demonstrated antitumor activity in preclinical models wikipedia.orgciteab.commims.comciteab.com, specific detailed efficacy data from studies utilizing GEMMs of particular cancer types for this compound were not extensively available in the snippets.

Organ-Specific Responses in Preclinical Disease Contexts

Preclinical studies indicated that this compound possesses antitumor activity, which supported its evaluation in clinical trials for specific cancer types. researchgate.netnih.gov A phase 1 study of this compound included patients with advanced solid tumors harboring BRCA1/2 mutations, as well as those with high-grade serous ovarian, fallopian tube, or primary peritoneal cancer. researchgate.netnih.govnih.gov The data from this study suggest that this compound has single-agent activity in tumors with BRCA mutations or high-grade serous ovarian cancer. nih.gov Objective response rates were observed in patients with ovarian cancer. researchgate.netnih.govnih.gov

Identification and Validation of Preclinical Biomarkers for this compound Sensitivity

Biomarker analyses have been conducted to identify factors associated with sensitivity to this compound. Mutations in BRCA1 or BRCA2, homologous recombination deficiency (HRD), and platinum sensitivity were found to be associated with tumor response in patients treated with this compound. researchgate.netnih.govnih.govresearchgate.netdntb.gov.ua Biomarker analyses specifically indicated this compound sensitivity among HRD-positive patients with ovarian cancer. nih.govresearchgate.net

Role of BRCA1/2 Mutation Status in Preclinical Responsiveness

Malignancies with deficiencies in homologous recombination, such as those with BRCA mutations, are more dependent on PARP for DNA repair than normal cells, suggesting they are more sensitive to PARP inhibition. nih.gov Accordingly, monotherapy with PARP inhibitors has demonstrated antitumor activity in BRCA-mutated tumors in preclinical settings. nih.gov Patients with BRCA1 or BRCA2 mutations were found to be more sensitive to this compound in a clinical study. researchgate.netnih.govnih.govresearchgate.net Animal studies have also indicated that this compound can increase the sensitivity of tumor cells, making chemotherapeutic agents more effective, particularly in tumors with BRCA1 or BRCA2 mutations. onderzoekmetmensen.nl

Homologous Recombination Deficiency (HRD) as a Predictor of Sensitivity in In Vitro and In Vivo Models

Homologous recombination deficiency (HRD) has been identified as a key predictor of sensitivity to this compound. In a study of women with relapsed ovarian cancer treated with this compound, responses were observed exclusively in cancers with HR deficiency. nih.govcancer-genetics.orgcancerindex.orgresearchgate.netuvic.ca Preclinical studies have also demonstrated that changes in alternative DNA repair pathways can affect PARP inhibitor sensitivity in ovarian cancer models. nih.govresearchgate.netuvic.ca Progression-free survival was significantly prolonged in patients who were HRD positive. nih.gov Observed responses were generally restricted to HRD-positive patients. nih.gov Patient selection using a functional HRD test may be useful for identifying patients likely to respond to this compound. nih.gov

Patient Group (Ovarian Cancer)Median Progression-Free Survival (months)
HRD Positive6.7 nih.govnih.govresearchgate.net
HRD Negative1.8 nih.govnih.govresearchgate.net

Pathway Analysis and Systems Biology Approaches to this compound Action

Pathway analysis and systems biology approaches are valuable tools in cancer research and drug discovery, aiding in the understanding of disease mechanisms and the identification of potential drug targets and biomarkers. advaitabio.comoup.comtechscience.comwikipedia.org These approaches can involve analyzing complex biological networks and integrating various types of 'omics' data. oup.comwikipedia.org While these methodologies are broadly applicable to studying drug action, specific details regarding the application of pathway analysis or systems biology approaches directly to elucidate the action of this compound were not found in the provided search results.

Gene Expression Profiling in Response to this compound

Gene expression profiling is a technique used to analyze the expression levels of a large number of genes, providing insights into biological processes and potential therapeutic targets. lexogen.come-century.usoncotarget.com Microarray technology and RNA sequencing are common methods for gene expression profiling. lexogen.come-century.usoncotarget.complos.org Although gene expression profiling is a standard tool in preclinical research to understand drug responses, specific data detailing gene expression changes in response to treatment with this compound were not available in the provided search results.

Proteomic and Metabolomic Characterization of this compound Effects

Research into the effects of PARP inhibitors like this compound often involves comprehensive profiling techniques such as proteomics and metabolomics to understand the cellular responses and identify potential biomarkers of response or resistance. Proteomic characterization can reveal changes in protein expression levels and post-translational modifications, such as phosphorylation, which are crucial in cellular signaling networks. nih.govresearchgate.net Metabolomic characterization, on the other hand, provides insights into the alterations in the small molecule profiles within cells or tissues, reflecting the metabolic state and pathway activities. frontiersin.orgbiorxiv.org

While specific detailed proteomic and metabolomic studies solely focused on comprehensively characterizing the direct effects of this compound across various disease models were not extensively detailed in the provided search results, the broader context of PARP inhibitor research highlights the importance of these approaches. Studies involving PARP inhibitors in homologous recombination-deficient cancers have utilized these techniques to explore mechanisms of action and resistance. For instance, proteomic analysis has been used to study protein expression changes in response to PARP inhibitors and to identify potential biomarkers. researchgate.netnih.gov Metabolomic profiling has been employed to understand metabolic alterations associated with disease progression and treatment response. escholarship.orgnih.govfrontiersin.org

The sensitivity to PARP inhibitors in HR-deficient ovarian cancer has been linked to differences in complementary repair pathways, with studies examining proteins like 53BP1 using techniques such as immunohistochemistry, which can be part of a broader proteomic investigation. patsnap.comnih.gov A decreased 53BP1 H-score was associated with decreased antitumor efficacy of this compound in HR-deficient ovarian cancers. patsnap.comnih.gov This suggests that alterations in the abundance or activity of key DNA repair proteins, detectable through proteomic methods, can influence the effectiveness of this compound.

While direct data tables from proteomic or metabolomic studies specifically on this compound were not found, the general application of these techniques in the field of PARP inhibition provides a framework for how such characterization would be conducted. These studies typically involve:

Sample Collection: Obtaining biological samples (e.g., cell lines, tumor tissue) before and after this compound treatment.

Sample Preparation: Extracting proteins for proteomic analysis or metabolites for metabolomic analysis.

Data Acquisition: Using mass spectrometry-based techniques for both protein and metabolite identification and quantification. nih.govfrontiersin.orgplos.org

Data Analysis: Employing bioinformatics and statistical methods to identify differentially expressed proteins or metabolites and to perform pathway enrichment analysis. researchgate.netnih.govfrontiersin.orgplos.org

Such studies would aim to generate data tables detailing the fold change in protein or metabolite abundance upon this compound treatment, along with statistical significance.

Identification of Novel Signaling Networks Modulated by this compound

This compound's primary mechanism involves disrupting DNA repair by inhibiting PARP1 and PARP2. cancer.gov This action triggers downstream signaling events related to DNA damage response (DDR). The accumulation of DNA breaks activates various signaling pathways involved in cell cycle arrest and apoptosis. cancer.gov

Beyond the direct impact on PARP-mediated DNA repair and the subsequent activation of core DDR pathways, PARP inhibitors can influence other cellular signaling networks. Research in the broader field of cancer biology and targeted therapies indicates that interference with DNA damage response can interact with other signaling pathways, including those involved in cell growth, proliferation, and survival. nih.gov

Studies investigating the mechanisms of response and resistance to PARP inhibitors have highlighted the involvement of various signaling nodes. For instance, alterations in complementary DNA repair pathways, such as those involving 53BP1, have been shown to modulate sensitivity to PARP inhibitors. patsnap.comnih.govoup.com This suggests that this compound's effectiveness can be influenced by the functional state of these interacting repair networks.

Furthermore, cellular signaling networks are complex and interconnected. mdpi.commedrxiv.orgresearchgate.net Inhibition of a key node like PARP can have ripple effects on other pathways. While specific "novel" signaling networks uniquely modulated by this compound were not explicitly detailed in the search results, research in the field suggests potential areas of interaction:

Cell Cycle Regulation: PARP inhibition and the resulting DNA damage can induce cell cycle arrest, involving signaling through cyclin-dependent kinases (CDKs) and other cell cycle regulators. nih.gov

Apoptosis Pathways: The genomic instability caused by this compound ultimately triggers apoptotic signaling cascades. cancer.gov

Other DNA Repair Pathways: While targeting PARP, this compound's efficacy is influenced by the status of other repair mechanisms, particularly homologous recombination. researchgate.netnih.govpatsnap.comnih.gov Interactions or compensatory mechanisms involving pathways like non-homologous end joining (NHEJ) could also be relevant. patsnap.comnih.gov

Signaling related to the Tumor Microenvironment: Although not specifically detailed for this compound in the provided results, PARP inhibitors can potentially influence the tumor microenvironment and interact with immune signaling, an area of active research for combination therapies. oup.com

Identifying novel signaling networks modulated by this compound would typically involve:

Phosphoproteomic Analysis: Studying changes in protein phosphorylation, which is a key mechanism in signal transduction. nih.govmedrxiv.org

Transcriptomic and Genomic Analysis: Examining changes in gene expression and identifying genetic alterations that influence response.

Functional Pathway Analysis: Using computational tools to map the identified proteins or metabolites to known signaling pathways and identify those that are significantly altered. researchgate.netnih.govfrontiersin.org

Experimental Validation: Conducting targeted experiments to confirm the involvement of specific proteins or pathways identified in the initial profiling.

Structure Activity Relationship Sar and Rational Design of Abt 767 and Its Analogs

Ligand Design Principles for PARP Inhibition

Most developed PARP inhibitors are designed to mimic the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP enzymes, to achieve high-affinity binding to the catalytic pocket. tandfonline.com This competitive inhibition prevents PARP from catalyzing the transfer of ADP-ribose units to target proteins. frontiersin.orgqut.edu.au The conserved active site of PARP-1 presents an ideal target for inhibitors. tandfonline.com

Elucidation of Key Structural Motifs Contributing to PARP1/2 Binding Affinity

The catalytic core of PARP1, the (ADP-ribosyl)transferase (ART) domain, contains a donor (NAD+-binding) site and an acceptor site. oup.com Key structural motifs in PARP-1 inhibitors include a carboxamide fragment and an aromatic moiety. researchgate.net Substituted benzamides were among the first synthetic analogs of nicotinamide found to inhibit PARP-1 by competing with NAD+ for binding. researchgate.net Further research led to the discovery of new inhibitor classes based on 3-aminobenzamide (B1265367) analogs with nanomolar inhibitory constants. researchgate.net

Specific amino acid residues within the PARP catalytic domain are crucial for inhibitor binding. For instance, a conserved H-Y-E triad (B1167595) (histidine, tyrosine, and glutamate) is characteristic of the nicotinamide binding pocket within the donor site. oup.com His862 and Tyr896 of PARP1 are involved in NAD+ binding, while Glu988 is essential for catalyzing the elongation reaction. oup.com Ser904 and Gly863 are primarily responsible for establishing the inhibitory potency of PARP-1 inhibitors, forming a hydrogen bond network with the nicotinamide moiety. tandfonline.comacs.org Other residues like Arg865, Glu988, Tyr907, and Ser864 are also involved in the ligand binding site. tandfonline.com

While the catalytic sites of PARP-1 and PARP-2 are very similar, allowing most inhibitors to show similar potency against both, minor differences exist that can be exploited for selectivity. frontiersin.orgnih.gov These include sequence variations like Glu763/Gln319 in the HD helix αF and the presence of Tyr539 of PARP-2 in the acceptor loop. frontiersin.org For example, a Leu769/Gly325 variation in an induced hydrophobic pocket can create a more hydrophobic environment in PARP-1, contributing to selectivity. frontiersin.org Also, a water-mediated hydrogen bond with Glu322 in PARP-2, not present with the shorter Asp766 residue in PARP-1, can lead to stronger affinity for PARP-2. researchgate.net

Impact of Molecular Modifications on Potency and Selectivity

Modifications near the nicotinamide pocket can influence PARP-1 selectivity. frontiersin.org For example, modifications to quinazolinone-based inhibitors that extend into the automodification domain (AD) site and interact with residues like Asn767, Asp770, Asp766, Asn868, and Ala880 can induce conformational changes, potentially opening new hydrophobic pockets and impacting selectivity. frontiersin.orgresearchgate.net The interaction with acidic residues, such as Glu335 or Asp766 in PARP-1, is considered essential for potency in many compounds and can contribute to high selectivity over other PARP family members like TNKS1 and TNKS2 which lack this residue. frontiersin.orgresearchgate.net

The position of the carboxamide oxygen in inhibitors is also significant for potent PARP-1 inhibition, stabilized by hydrogen bonds with Ser904 and Gly863 in the NAD+ binding site. tandfonline.com Steric groups can increase the total contact surface area, but their fractional polar surface area is important for adjusting solvation energy. researchgate.net

Computational Chemistry and Molecular Modeling in ABT-767 Design

Computational approaches play a vital role in the discovery and optimization of PARP inhibitors, including techniques like molecular docking, molecular dynamics simulations, and QSAR studies. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net These methods help in understanding ligand-protein interactions, predicting binding affinities, and guiding the design of novel compounds. researchgate.netnih.govnih.gov

Docking and Molecular Dynamics Simulations of this compound-Target Interactions

Molecular docking is used to predict the binding poses and affinities of small molecules within the active site of target proteins like PARP-1. researchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.govmedcraveonline.com This technique simulates the interactions between potential drug candidates and the target protein, helping to identify compounds with favorable binding characteristics. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of protein-ligand complexes at an atomic level. frontiersin.orgtandfonline.comresearchgate.netresearchgate.netresearchgate.netrsc.org MD simulations can validate docking results, explore the stability of binding poses, and reveal conformational changes in the protein or ligand upon binding. tandfonline.comresearchgate.netresearchgate.netnih.govrsc.orgmdpi.com For example, MD simulations can show how ligand binding affects protein dynamics compared to the ligand-free state. tandfonline.com They can also help in understanding the mechanisms underlying inhibitory potencies and selectivity. researchgate.netresearchgate.net While specific MD simulations for this compound were not detailed in the search results, these techniques are broadly applied in PARP inhibitor research to analyze interactions with residues like Asp766, which can be crucial for anti-drug resistance. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

QSAR studies aim to build predictive models that correlate the structural properties of compounds with their biological activity. researchgate.netnih.govunibo.it These models can be used to guide lead optimization by predicting the activity of new, unsynthesized compounds based on their chemical structure. researchgate.netnih.govpitt.edu

Various QSAR techniques, including 2D-QSAR, 3D-QSAR, and kernel-based partial least squares (KPLS) analysis, have been applied to PARP-1 inhibitors. researchgate.netnih.gov These studies highlight the importance of different molecular descriptors, such as charge topological index, fractional polar surface area, and connectivity index, as well as specific molecular fragments, for PARP-1 inhibitory activity. researchgate.net Favorable and unfavorable structural features and field effects can be identified through these analyses. researchgate.net Combining QSAR with pharmacophore mapping and molecular docking can provide a comprehensive understanding of the SAR and facilitate the design of more potent inhibitors. researchgate.netnih.gov

While the search results confirm this compound as a PARP inhibitor investigated in clinical trials, detailed SAR data specifically for this compound and its direct analogs were not extensively provided. The information presented here on SAR and rational design principles is derived from studies on PARP inhibitors in general, which would be applicable to the design and understanding of compounds like this compound.

Chemical Synthesis and Derivatization Strategies for Abt 767

General Synthetic Methodologies for PARP Inhibitors

The synthesis of PARP inhibitors, as a class of targeted small molecule drugs, involves various organic synthesis techniques. Reviews on PARP inhibitors often discuss the major structural types and synthetic routes for approved or investigational compounds like olaparib (B1684210), rucaparib, and niraparib. benthamdirect.commdpi.com These syntheses typically involve the construction of heterocyclic ring systems and the introduction of various substituents to optimize activity and pharmacokinetic properties. For instance, the synthesis of niraparib, a PARP inhibitor, involves steps such as diazo coupling, cyclization, amidation, and chiral resolution. google.com Another example discusses the synthesis of phthalazinone PARP inhibitors, highlighting the importance of substituents and alkyl chain length for inhibitory activity. researchgate.net Continuous flow synthesis has also been explored as a more efficient and sustainable method for preparing PARP inhibitors like HYDAMTIQ, involving reactions such as Suzuki-Miyaura coupling, thermal cyclization, and Mannich-type reactions. acs.org

Proposed Synthetic Routes for ABT-767

Specific, detailed synthetic routes for this compound were not identified in the provided search results. Information regarding its exact chemical structure and synthesis is limited in the public domain sources accessed. medkoo.com However, based on the general approaches for PARP inhibitors, a hypothetical synthetic route would likely involve the construction of its core structure followed by functionalization.

Key Precursors and Intermediate Synthesis

Without the explicit structure and reported synthesis of this compound, it is challenging to define its specific key precursors and intermediates. However, for PARP inhibitors in general, common intermediates often include substituted heterocycles and aromatic amines, which are then coupled and modified through various reactions. For example, the synthesis of some PARP inhibitors involves coupling reactions and cyclization steps to form the active scaffold. google.comacs.org

Critical Reaction Steps and Conditions

Critical reaction steps in PARP inhibitor synthesis can include coupling reactions (e.g., Suzuki-Miyaura coupling), cyclizations to form the core heterocyclic system, and functional group interconversions. google.comacs.org Reaction conditions, such as temperature, solvent, catalysts, and reaction time, are optimized to maximize yield and purity and control stereochemistry where applicable. acs.orgtandfonline.com

Development of this compound Analogs for Enhanced Biological Activity

The development of analogs of therapeutic compounds like this compound is a common strategy in medicinal chemistry to improve biological activity, selectivity, and pharmacokinetic properties. scirp.orgnih.gov

Strategies for Structural Diversification

Strategies for structural diversification of PARP inhibitors and other small molecules involve modifying different parts of the molecule. This can include altering the heterocyclic core, changing substituents on aromatic rings, or modifying linker regions. mdpi.comresearchgate.netnih.gov These modifications aim to explore the structure-activity relationship (SAR) and identify compounds with improved binding affinity to the target enzyme (PARP1/2) and better cellular permeability or metabolic stability. mdpi.comresearchgate.net High-throughput screening and rational design based on structural information of the target protein are often employed in this process.

Methodologies for Prodrug Development

Prodrug strategies are utilized to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug molecule, such as solubility, bioavailability, or targeted delivery. nih.govfrontiersin.org For this compound or its analogs, prodrug development could address issues like poor aqueous solubility or limited cellular uptake. medkoo.com

Methodologies for prodrug development involve the transient chemical modification of the parent drug through a labile linkage to a carrier or promoiety. nih.govfrontiersin.org Common approaches include the formation of esters, amides, or phosphate (B84403) derivatives that can be cleaved in vivo chemically or enzymatically to release the active drug. nih.govfrontiersin.orgacs.org For example, amino acid ester prodrugs have been developed to enhance cellular uptake and bioavailability of nucleoside analogs. acs.org Phosphoramidate prodrugs are another strategy to improve cellular uptake and bypass limitations in the initial phosphorylation of some drugs. acs.org The choice of promoiety and the type of linkage are critical for ensuring efficient release of the active drug at the desired site. nih.govfrontiersin.org

Molecular Mechanisms of Acquired and Intrinsic Resistance to Abt 767 in Preclinical Models

Characterization of Resistance Mechanisms in In Vitro Models

In vitro studies using cancer cell lines have been instrumental in identifying key molecular mechanisms that contribute to resistance to PARP inhibitors, including ABT-767. These mechanisms often involve the restoration of DNA repair pathways or alterations in drug transport.

Restoration of Homologous Recombination DNA Repair Pathways

A primary mechanism of resistance to PARP inhibitors in HR-deficient cancers is the restoration of HR function. In the context of BRCA1/2-deficient cells, which are initially sensitive to PARP inhibition due to impaired HR, the recovery of HR capacity allows cells to effectively repair the DNA double-strand breaks that accumulate upon PARP inhibition, thereby reducing their reliance on PARP-mediated repair oup.comasjo.in. This restoration can occur through various genetic or epigenetic alterations that reinstate BRCA1 or BRCA2 protein function or bypass the need for functional BRCA1/2 in HR. For instance, secondary mutations within BRCA1 or BRCA2 can restore the open reading frame and produce functional protein asjo.in.

Role of 53BP1 Loss in Resistance Development

Loss of the tumor suppressor protein 53BP1 has been identified as a significant factor in mediating resistance to PARP inhibitors in BRCA1-deficient cells. 53BP1 plays a critical role in directing DNA repair towards the non-homologous end-joining (NHEJ) pathway, particularly in the absence of BRCA1. Loss of 53BP1 shifts the balance back towards HR, even in the presence of BRCA1 deficiency, thereby restoring a functional DNA repair pathway and conferring resistance to PARP inhibitors nih.govuvic.ca. Preclinical studies have demonstrated that 53BP1 deletion can increase HR activity in BRCA1-mutant cell lines and decrease their sensitivity to PARP inhibitors in vitro nih.govuvic.caresearchgate.net.

Table 1: Impact of 53BP1 Loss on PARP Inhibitor Sensitivity in BRCA1-Mutant Cells (In Vitro)

Cell Line ModelBRCA1 Status53BP1 StatusHomologous Recombination ActivityPARP Inhibitor SensitivitySource
BRCA1-mutant COV362MutantIntactLowSensitive nih.govuvic.caresearchgate.net
BRCA1-mutant COV362MutantDeletedIncreasedDecreased nih.govuvic.caresearchgate.net

Note: Data is based on findings from preclinical studies using the COV362 ovarian cancer cell line.

Efflux Pump Activity and Drug Transport Alterations

Alterations in drug transport, particularly increased activity of efflux pumps, can contribute to acquired resistance to PARP inhibitors in preclinical models. Multidrug efflux transporters, such as P-glycoprotein (Pgp) encoded by the MDR1 gene, can reduce the intracellular concentration of PARP inhibitors, thereby diminishing their effectiveness mdpi.com. Upregulation of Pgp expression has been observed in some PARP inhibitor-resistant cancer cell lines, leading to increased drug efflux and decreased sensitivity mdpi.com. While the direct role of specific efflux pumps in this compound resistance has not been extensively detailed in the provided search results, the general principle of efflux-mediated resistance is a known mechanism for various drugs, including some PARP inhibitors nih.govnih.govmdpi.comasm.org.

Resistance Mechanisms Identified in In Vivo Animal Models

In vivo animal models are valuable for validating resistance mechanisms observed in vitro and for identifying additional factors that contribute to resistance within a more complex tumor microenvironment. Studies using xenograft models and genetically engineered mouse models have confirmed the role of HR restoration and 53BP1 loss in mediating resistance to PARP inhibitors oup.com. While specific in vivo studies detailing this compound resistance mechanisms were not prominently featured in the search results beyond the correlation of 53BP1 levels with efficacy in a clinical trial (which utilized preclinical findings) nih.govoup.comuvic.caresearchgate.netnih.gov, preclinical animal models are broadly used to study drug resistance and evaluate strategies to overcome it mdpi.comnih.govresearchgate.net. The complexity of the tumor microenvironment, including stromal cells and immune responses, can also influence drug resistance in vivo nih.gov.

Strategies to Overcome this compound Resistance in Preclinical Settings

Preclinical research is actively exploring strategies to overcome both intrinsic and acquired resistance to PARP inhibitors like this compound. These strategies often involve combination therapies targeting complementary pathways or addressing the specific resistance mechanisms that emerge.

Combination Therapy Approaches with Other Targeted Agents

Combination therapy is a promising strategy to circumvent PARP inhibitor resistance. By combining a PARP inhibitor with agents that target other vulnerabilities in cancer cells or interfere with resistance mechanisms, it may be possible to enhance efficacy and overcome resistance. Preclinical studies have investigated various combinations, including PARP inhibitors with:

Agents targeting restored HR: While not specifically mentioned for this compound, combining PARP inhibitors with agents that inhibit alternative DNA repair pathways or synthetic lethality partners could be effective in cases where HR is restored asjo.inmdpi.com.

Agents targeting efflux pumps: Inhibitors of efflux pumps could potentially be used in combination with PARP inhibitors to increase intracellular drug concentrations in resistant cells that overexpress these transporters mdpi.com.

Other targeted agents: Combinations with inhibitors of other signaling pathways frequently altered in cancer, such as the PI3K/AKT/mTOR or MAPK pathways, have shown synergistic activity in preclinical models, including some with PARP inhibitors mdpi.comuroonkolojibulteni.comcloudfront.net. For example, combining PARP inhibitors with PI3K inhibitors has shown synergistic growth inhibition in preclinical prostate and breast cancer models mdpi.com. Combining PARP inhibitors with ATR inhibitors has also shown promise in overcoming PARP inhibitor and platinum resistance in ovarian cancer models oup.com.

These preclinical combination studies provide a rationale for future clinical investigations aimed at improving responses and overcoming resistance to this compound and other PARP inhibitors oup.comaacrjournals.org.

Table 2: Examples of Preclinical Combination Therapy Approaches to Overcome PARP Inhibitor Resistance

Combination AgentsTargeted Pathway(s)Preclinical Model(s)Observed OutcomeSource
PARP Inhibitor + ATR InhibitorDNA Damage Response (DDR)Ovarian cancer modelsOvercomes PARP inhibitor and platinum resistance oup.com
PARP Inhibitor + PI3K InhibitorPI3K/AKT/mTOR signaling, DDRProstate cancer cell lines and in vivo models, BRCA1/2-mutant breast cancer cell lines and mouse xenograftsSynergistic growth inhibition, blocked tumor growth mdpi.com
PARP Inhibitor + MEK InhibitorMAPK signaling, DDROvarian cancer models (with HDAC inhibitors)Overcomes resistance by suppressing ERK restoration cloudfront.net
PARP Inhibitor + CTLA-4 AntibodyDDR, Immune Checkpoint InhibitionBRCA1/2 mutant ovarian cancer (preclinical)Synergistic activity mdpi.com

Note: This table presents examples of combination strategies studied in preclinical models for overcoming PARP inhibitor resistance in general, which may be applicable to this compound.

Novel Therapeutic Modalities for Resistant Phenotypes

Preclinical research is actively exploring novel therapeutic strategies to overcome resistance to PARP inhibitors like this compound. These strategies often involve combination therapies targeting alternative DNA repair pathways or other vulnerabilities in resistant cells.

Combining PARP inhibitors with inhibitors of other DNA damage response (DDR) proteins is a promising approach investigated in preclinical models. For instance, preclinical studies have demonstrated synergistic effects of combining PARP inhibitors with ATR inhibitors (ATRis). ATR inhibition can sensitize BRCA1/2-deficient ovarian cancer cells and tumors to PARP inhibitors by increasing DNA replication fork instability and double-strand breaks. While these studies often use other PARP inhibitors like Olaparib (B1684210), the underlying principle is relevant to overcoming resistance to PARP inhibitors in general, including this compound.

Another strategy being explored in preclinical settings is the combination of PARP inhibitors with anti-angiogenic agents. Studies combining the PARP inhibitor Olaparib with the anti-angiogenic agent Cediranib have shown improved progression-free survival in preclinical models and clinical trials, including in patient populations with wild-type or unknown BRCA status, suggesting a potential to overcome certain resistance mechanisms. nih.gov

Preclinical models are also used to investigate the potential of combining PARP inhibitors with immunotherapy or other targeted agents. The rationale behind these combinations is to exploit potential synergistic effects that can enhance cell death or overcome resistance pathways activated in response to monotherapy. For example, combinations of PARP inhibitors with PD-1/PD-L1 inhibitors are being explored, with preclinical data suggesting potential efficacy, particularly in certain molecular subtypes.

The development of novel PARP inhibitors with improved properties or the identification of new compounds targeting alternative mechanisms in resistant cells are also active areas of preclinical research aimed at overcoming this compound resistance.

Summary of Preclinical Resistance Mechanisms and Overcoming Strategies:

Mechanism of Resistance (Preclinical Models)Potential Overcoming Strategy (Preclinical Research)Relevant Findings (General PARPi or this compound)
Restoration of Homologous Recombination (e.g., BRCA reversion)Combination with inhibitors of other DDR pathways (e.g., ATR inhibitors)ATR inhibition sensitizes BRCA-deficient cells to PARP inhibitors in preclinical models.
Loss of 53BP1 expression/functionTargeting alternative pathways, combination therapies53BP1 loss correlates with decreased PARP inhibitor sensitivity in preclinical models and clinical observations with this compound.
(General Intrinsic Resistance)Combination with anti-angiogenic agents, immunotherapy, or other targeted therapiesCombinations of PARP inhibitors with agents like Cediranib or immunotherapy are being explored in preclinical and clinical settings. nih.gov

This table summarizes some of the key preclinical findings regarding PARP inhibitor resistance mechanisms relevant to this compound and the therapeutic modalities being investigated to overcome them.

Future Research Directions and Translational Perspectives

Exploration of ABT-767's Potential in Other Preclinical Disease Models

While this compound has demonstrated antitumor activity in preclinical models, particularly those with BRCA1/2 mutations and HR deficiency, its potential in other disease contexts warrants further investigation. researchgate.netnih.govresearchgate.net The role of PARP inhibitors extends beyond directly targeting DNA repair deficiencies; PARP enzymes are involved in various cellular processes, including inflammation, metabolism, and epigenetics. Future preclinical studies could explore this compound's efficacy in models of other cancer types that may exhibit vulnerabilities to PARP inhibition, potentially through mechanisms beyond HR deficiency. This could include investigating its activity in combination with other therapeutic agents, such as chemotherapy, immunotherapy, or targeted therapies, to identify synergistic interactions and overcome potential resistance mechanisms. researchgate.net Furthermore, given the involvement of PARP in neurological disorders and other non-oncological conditions, preclinical models for these diseases could be utilized to assess the therapeutic potential of this compound or related compounds. findaphd.com

Development of Advanced In Vitro and In Vivo Model Systems for this compound Research

Advancements in preclinical modeling are crucial for a more accurate prediction of clinical responses to agents like this compound. Traditional 2D cell cultures, while useful for basic insights, often fail to replicate the complex tumor microenvironment and tissue-specific characteristics. researchgate.net Future research should leverage advanced in vitro models, such as 3D cell cultures, organoids, and organ-on-a-chip systems, which better mimic human physiology and can provide more physiologically relevant data on this compound's efficacy and mechanisms of action. researchgate.netmdpi.com These models can be particularly valuable for studying drug penetration, metabolism, and the impact of the microenvironment on response.

In parallel, the development and utilization of more sophisticated in vivo models, such as patient-derived xenografts (PDXs) that retain the heterogeneity and molecular complexity of human tumors, can offer valuable insights into this compound's activity in a more complex biological setting. xn--9kr57xk9fjp6a.com These models can be used to evaluate efficacy, identify biomarkers of response and resistance, and test combination strategies. xn--9kr57xk9fjp6a.com

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A comprehensive understanding of how this compound exerts its effects and why some tumors are sensitive while others are resistant requires the integration of multi-omics data. washu.eduwco.pl Future research should incorporate genomics, epigenomics, transcriptomics, proteomics, and metabolomics to generate detailed molecular profiles of tumors treated with this compound. washu.eduwco.pl

Analyzing these diverse datasets can help elucidate the intricate molecular pathways influenced by PARP inhibition, identify novel biomarkers predictive of response or resistance, and uncover compensatory mechanisms that tumors employ to evade therapy. washu.eduwco.pl For example, multi-omics could help identify specific genetic alterations or protein expression patterns that correlate with sensitivity to this compound in different tumor types. researchgate.net This integrated approach, facilitated by advancements in data science and bioinformatics, will be essential for optimizing patient selection and developing strategies to overcome resistance. washu.edu

Innovations in this compound Synthesis and Medicinal Chemistry for Next-Generation Inhibitors

Continued innovation in medicinal chemistry and synthetic methodologies is vital for developing next-generation PARP inhibitors with improved properties, such as enhanced potency, selectivity, pharmacokinetic profiles, or reduced off-target effects. acs.orgnih.govacs.orgswri.org Research in this area could focus on developing novel synthetic routes to this compound and its analogs, potentially utilizing advanced techniques like continuous flow chemistry or automated synthesis to improve efficiency and scalability. acs.orgacs.org

Q & A

Q. What is the mechanism of action of ABT-767, and how does it target PARP enzymes in cancer therapy?

this compound is an oral, competitive inhibitor of PARP-1 and PARP-2, which are critical enzymes in DNA repair pathways. By blocking PARP activity, it induces synthetic lethality in cancer cells with pre-existing homologous recombination repair (HRR) deficiencies, such as those harboring BRCA1/2 mutations. This mechanism selectively targets tumors while sparing normal cells with functional HRR .

Q. How was the phase 1 clinical trial for this compound designed to evaluate safety and efficacy in BRCA-mutated advanced solid tumors?

The trial (N=93) employed a dose-escalation design (20 mg once daily to 500 mg twice daily [BID]) to determine the maximum tolerated dose (MTD), recommended phase 2 dose (RP2D), and dose-limiting toxicities (DLTs). Key endpoints included safety, pharmacokinetics (PK), objective response rate (ORR), and biomarker analysis (BRCA1/2 mutations, HRD status). Patients with advanced ovarian, fallopian, or peritoneal cancers were prioritized, and efficacy was assessed using RECIST 1.1 and CA-125 criteria .

Q. What are the key pharmacokinetic properties of this compound, and how do they influence dosing regimens?

this compound exhibits dose-proportional PK up to 500 mg BID, with a median Tmax of 1.5–2 hours and a short half-life (~2 hours). Food intake does not significantly affect bioavailability (Cmax or AUC), supporting flexible dosing. The RP2D was established at 400 mg BID based on PK stability and manageable toxicity profiles .

Advanced Research Questions

Q. How do BRCA1/2 mutation status and homologous recombination deficiency (HRD) influence this compound efficacy, and what statistical methods validate these associations?

In ovarian cancer patients, HRD-positive status correlated with significantly longer median progression-free survival (PFS: 6.7 months vs. 1.8 months in HRD-negative). Multivariate Cox regression confirmed BRCA1/2 mutations (p<0.05) and platinum sensitivity (p<0.01) as independent predictors of response. Notably, 47% of HRD-positive/BRCA-mutated patients achieved RECIST/CA-125 responses, compared to 25% in HRD-positive/non-BRCA-mutated subgroups, highlighting the interplay between HRD and BRCA status .

Q. What methodological approaches were used to analyze contradictions in treatment response between platinum-sensitive and platinum-resistant ovarian cancer patients?

Subgroup analysis revealed a 30% ORR in platinum-sensitive patients versus minimal activity in platinum-resistant cohorts. However, two platinum-resistant patients with HRD-positive tumors achieved partial responses. These contradictions were addressed using logistic regression to adjust for confounding variables (e.g., prior therapies, HRD status). The findings suggest HRD may override platinum resistance in select cases, warranting further stratification in trial designs .

Q. How does the RP2D of this compound balance efficacy and dose-limiting toxicities such as anemia?

Dose-dependent anemia (grade 3/4 in 20% of patients) and fatigue were primary DLTs. At 400 mg BID, the anemia incidence dropped to 15%, with sustained efficacy (ORR=21% overall, 20% in ovarian cancer). PK/PD modeling linked higher exposure to hemoglobin decline, guiding dose adjustments. Prophylactic iron supplementation and dose interruptions were implemented to mitigate toxicity without compromising antitumor activity .

Methodological Considerations

  • Biomarker Analysis : HRD testing (e.g., genomic scar assays) and BRCA1/2 sequencing were standardized using tumor biopsies and germline samples.
  • Statistical Models : Time-to-event analyses (Kaplan-Meier, Cox regression) and logistic regression for ORR predictors were applied to address heterogeneity in responses .
  • Toxicity Management : Dose-escalation protocols incorporated real-time PK monitoring and adaptive design principles to optimize safety .

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